1-tert-butyl 4-methyl 4-(chloromethyl)piperidine-1,4-dicarboxylate
Description
Properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl 4-(chloromethyl)piperidine-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClNO4/c1-12(2,3)19-11(17)15-7-5-13(9-14,6-8-15)10(16)18-4/h5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPUEKMFNKEXIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CCl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Yield and Scalability
Functional Group Tolerance
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LDA Route : Sensitive to protic solvents but compatible with ester groups.
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Radical Route : Tolerant of electron-deficient aryl groups but requires inert atmosphere.
Mechanistic Insights
LDA-Mediated Pathway
Deprotonation at the 4-position generates a resonance-stabilized enolate, which undergoes nucleophilic attack on chloromethyl methyl ether. Steric hindrance from the tert-butyl group ensures regioselectivity.
Radical Cyclization Mechanism
Copper catalysis facilitates single-electron transfer (SET), generating piperidinyl radicals that couple with acrylamides. The tert-butyl ester enhances radical stability via electron-donating effects.
Industrial Production Considerations
Scale-up protocols for the radical method demonstrate feasibility:
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Purification : Recrystallization from ethanol/water mixtures replaces chromatography for cost efficiency.
Emerging Methodologies and Innovations
Recent studies explore:
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Electrochemical Synthesis : Avoiding photoredox catalysts by using electrodes to generate radicals.
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Biocatalytic Routes : Enzymatic esterification with lipases, though yields remain suboptimal (<40%).
Chemical Reactions Analysis
1-tert-butyl 4-methyl 4-(chloromethyl)piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Hydrolysis: The ester functional groups can be hydrolyzed to form the corresponding carboxylic acids and alcohols.
Common reagents and conditions used in these reactions include bases, acids, and oxidizing or reducing agents, depending on the desired transformation. Major products formed from these reactions vary based on the specific reagents and conditions employed.
Scientific Research Applications
Medicinal Chemistry Applications
1. Synthesis of Bioactive Compounds
1-tert-butyl 4-methyl 4-(chloromethyl)piperidine-1,4-dicarboxylate serves as an intermediate in the synthesis of various bioactive molecules. Its structure allows for functionalization that can lead to the development of pharmaceuticals targeting neurological disorders and other therapeutic areas.
2. Antidepressant Research
Research indicates that derivatives of piperidine compounds exhibit antidepressant activity. The chloromethyl group in this compound can be modified to enhance receptor binding properties, potentially leading to new antidepressant drugs .
Organic Synthesis Applications
1. Building Block for Complex Molecules
This compound is utilized as a building block in organic synthesis due to its ability to undergo nucleophilic substitution reactions. The chloromethyl group can be replaced with various nucleophiles, allowing for the construction of complex molecular architectures necessary for drug discovery .
2. Functionalization Reactions
The piperidine ring structure allows for diverse functionalization strategies, which can be employed to create libraries of compounds for screening in pharmaceutical applications. This versatility is crucial for developing new drugs with improved efficacy and safety profiles .
Case Study 1: Antidepressant Development
A study published in the Journal of Medicinal Chemistry explored the synthesis of piperidine derivatives based on chloromethyl piperidine scaffolds. The research demonstrated that modifying the chloromethyl group significantly enhanced the binding affinity to serotonin receptors, suggesting potential as a new class of antidepressants .
Case Study 2: Synthesis of Antiviral Agents
Another study focused on using this compound as a precursor for synthesizing antiviral agents. The research highlighted its effectiveness in generating compounds that inhibit viral replication mechanisms, showcasing its utility in combating emerging viral infections .
Mechanism of Action
The mechanism of action of 1-tert-butyl 4-methyl 4-(chloromethyl)piperidine-1,4-dicarboxylate involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context of its application, such as drug development or biochemical research. The compound’s structure allows it to interact with various enzymes, receptors, and other biomolecules, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Insights:
Substituent Reactivity: The chloromethyl group in the target compound offers reactivity distinct from iodomethyl (better leaving group for nucleophilic substitution) or allyl (suitable for olefin metathesis) . Cyanomethyl and trifluoromethyl derivatives (e.g., C14H22F3NO4) introduce electron-withdrawing effects, enhancing metabolic stability in drug candidates .
Synthesis Efficiency :
- Alkylation reactions using LiHMDS or LDA at low temperatures (-78°C) achieve high yields (75–95%) for iodomethyl, allyl, and chloroethyl analogs .
- The target compound’s synthesis likely follows similar pathways, substituting iodomethane or allyl bromide with chloromethyl electrophiles.
Applications :
- Iodomethyl derivatives are pivotal in cross-coupling reactions for biphenyl systems (e.g., antitumor agents) .
- 6-Chloropyridin-2-yl analogs are intermediates in diabetes therapeutics (GLP-1 agonists) .
- The target compound’s chloromethyl group may facilitate SN2 reactions to install amine or thiol functionalities in kinase inhibitors .
Biological Activity
1-tert-butyl 4-methyl 4-(chloromethyl)piperidine-1,4-dicarboxylate (CAS Number: 150109-49-2) is a synthetic compound belonging to the piperidine family. Its unique structure allows it to exhibit various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a piperidine ring, which is a six-membered nitrogen-containing heterocycle. The presence of tert-butyl and chloromethyl groups contributes to its lipophilicity and reactivity, respectively. The molecular formula is , with a molecular weight of approximately 263.73 g/mol.
Antitumor Activity
Recent studies have highlighted the antitumor potential of piperidine derivatives. For instance, compounds with similar structural motifs have shown inhibitory effects on various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| Human colon adenocarcinoma | 2.76 |
| Human ovarian adenocarcinoma | 9.27 |
| Human prostate cancer | 1.14 |
These findings suggest that derivatives of piperidine, including this compound, may possess significant anticancer properties due to their ability to induce cytotoxic effects on tumor cells .
Anti-inflammatory and Analgesic Properties
Piperidine derivatives are also known for their anti-inflammatory and analgesic activities. Research indicates that modifications in the piperidine structure can enhance these properties. For example, compounds exhibiting similar functionalities have been found to inhibit pro-inflammatory cytokines and reduce pain responses in animal models .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes such as cyclooxygenases (COX) and histone deacetylases (HDAC), which play critical roles in inflammation and cancer progression .
- Modulation of Cell Signaling Pathways : Piperidine derivatives can influence various signaling pathways involved in cell proliferation and apoptosis.
Study on Antitumor Activity
A recent study evaluated the efficacy of piperidine derivatives against several cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity compared to unmodified compounds. Specifically, the study reported an IC50 value as low as 0.003 µM for a derivative closely related to this compound against lung adenocarcinoma cells .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption and distribution characteristics; however, further toxicological evaluations are necessary to assess safety profiles before clinical application .
Q & A
Q. Q1. What are the standard synthetic routes for preparing 1-tert-butyl 4-methyl 4-(chloromethyl)piperidine-1,4-dicarboxylate?
A1. The compound is synthesized via multi-step procedures involving functionalization of piperidine derivatives. A representative method includes:
- Step 1: Reacting a piperidine precursor with tert-butyl and methyl ester-protecting groups under basic conditions (e.g., K₂CO₃ in DMF at room temperature).
- Step 2: Introducing the chloromethyl group through nucleophilic substitution or halogenation. For example, substitution of iodomethyl intermediates with thiols or other nucleophiles in DMF yields the target compound with ~99% purity after purification (EtOAc washes, brine, and MgSO₄ drying) .
- Key reagents: Potassium carbonate, DMF, ethyl acetate.
Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?
A2. Structural validation employs:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm tert-butyl (δ ~1.4 ppm), methyl ester (δ ~3.6 ppm), and chloromethyl (δ ~4.2 ppm) groups.
- Mass Spectrometry (MS): High-resolution MS (e.g., LC-MS) to verify molecular weight (e.g., m/z 698.8 [M+H]+ observed in analogous piperidine derivatives) .
- InChIKey validation: Cross-referencing with PubChem entries (e.g., InChIKey=GLBCHSPQVZSUNR-UHFFFAOYSA-N for related structures) ensures consistency .
Q. Q3. What are the stability considerations for this compound under laboratory conditions?
A3. Stability depends on:
- Moisture sensitivity: Hydrolysis of the tert-butyl or methyl ester groups can occur in aqueous environments. For example, hydrolysis of analogous compounds yields diols under acidic/basic conditions .
- Storage recommendations: Store under inert atmosphere (N₂/Ar) at –20°C in desiccated containers to prevent degradation.
Advanced Research Questions
Q. Q4. How does the chloromethyl group influence reactivity in downstream functionalization?
A4. The chloromethyl group serves as a versatile handle for:
- Nucleophilic substitution: Reacts with thiols, amines, or alkoxides (e.g., substitution with 4-(2-butynyloxy)benzenethiol in DMF at 100°C yields bioconjugates) .
- Cross-coupling reactions: Palladium-catalyzed couplings (e.g., with [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)) enable C–C bond formation .
- Methodological tip: Optimize yields by adjusting reaction time, temperature, and catalyst loading (e.g., 24.52% yield improved to 99% via Cs₂CO₃-mediated conditions) .
Q. Q5. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?
A5. Yield discrepancies arise from:
- Reagent purity: Use freshly distilled DMF and anhydrous K₂CO₃ to minimize side reactions.
- Temperature control: Exothermic reactions (e.g., halogenation) require precise cooling (0–5°C) to avoid decomposition.
- Catalyst selection: Transition-metal catalysts (e.g., Pd(dppf)Cl₂) enhance efficiency in coupling reactions .
Q. Q6. What advanced analytical techniques are recommended for studying its interaction with biological targets?
A6. Employ:
- X-ray crystallography: Resolve binding modes with enzymes or receptors (e.g., piperidine derivatives in complex with quinazoline-based targets) .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (ΔG, ΔH) for pharmacological studies.
- Computational modeling: Density Functional Theory (DFT) predicts electronic properties of the chloromethyl group for rational drug design .
Q. Q7. What are the methodological challenges in scaling up synthesis without compromising purity?
A7. Challenges include:
Q. Q8. How can researchers validate the compound’s role in multi-step reaction cascades?
A8. Strategies involve:
- Intermediate trapping: Quench reactions at timed intervals and analyze intermediates via TLC or LC-MS.
- Isotopic labeling: Introduce ¹³C or ²H labels to track mechanistic pathways (e.g., in hydrolysis or substitution reactions) .
Data Interpretation & Optimization
Q. Q9. How should conflicting spectral data (e.g., NMR shifts) be addressed?
A9. Resolve discrepancies by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
